molecular formula C8H7ClO4 B1471351 3-Chloro-2-hydroxy-4-methoxybenzoic acid CAS No. 1427083-21-3

3-Chloro-2-hydroxy-4-methoxybenzoic acid

Cat. No.: B1471351
CAS No.: 1427083-21-3
M. Wt: 202.59 g/mol
InChI Key: HKUZSKAADCILNS-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative of high interest in organic chemistry and pharmaceutical research. This compound combines multiple functional groups—carboxylic acid, phenol, ether, and chloro—making it a valuable multifunctional building block for synthesizing more complex molecules, such as active pharmaceutical ingredients (APIs) and organic materials . As a For Research Use Only (RUO) product, it is strictly intended for laboratory research and not for human or animal consumption, diagnostic use, or any other form of personal use . Researchers value this chemical for its potential in exploring structure-activity relationships and developing novel compounds with targeted biological properties. Handling and Safety: While specific hazard data for this compound was not located, researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE), including gloves and eye protection. Standard laboratory practices should be followed to minimize exposure . Note on Availability: The specific CAS Number, detailed physical properties (e.g., melting point, molecular weight), pricing, and stock availability for this particular compound could not be confirmed from the search results and would need to be obtained directly from the supplier.

Properties

IUPAC Name

3-chloro-2-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZSKAADCILNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-hydroxy-4-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group, which contribute to its unique properties and interactions within biological systems. Research has indicated various biological activities, including enzyme modulation, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H7ClO4\text{C}_8\text{H}_7\text{ClO}_4

Enzyme Modulation

Significant findings have emerged regarding the enzyme-modulating effects of this compound. In a study evaluating benzoic acid derivatives, this compound was found to activate cathepsins B and L, which are crucial for protein degradation pathways in human cells. The activation levels reached up to 467.3% in cell-based assays, indicating a robust interaction with these enzymes . This suggests its potential role as a modulator in the ubiquitin-proteasome pathway and autophagy-lysosome pathway, both essential for maintaining cellular homeostasis.

Cytotoxicity and Antiproliferative Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cells, it demonstrated minimal cytotoxicity at concentrations up to 10 μg/mL, with cell growth inhibition rates below 6% . This low cytotoxicity profile indicates that while the compound may have biological activity, it does not adversely affect normal cell proliferation at tested concentrations.

Study on Protein Degradation Pathways

A pivotal study investigated the influence of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The results indicated that this compound significantly enhanced the activity of proteasomal enzymes and cathepsins at concentrations as low as 5 μM. The study highlighted that these effects could be beneficial in developing anti-aging therapies by promoting cellular proteostasis .

Synthesis and Characterization

The synthesis of this compound has been documented, showcasing high yields and purity levels. For instance, one synthesis route reported a yield of over 90% with HPLC purity exceeding 99% . Such efficient synthetic methods facilitate further research into its biological applications.

Summary of Findings

Activity Effect Study Reference
Enzyme ActivationEnhanced cathepsin B and L activity (up to 467.3%)
CytotoxicityMinimal inhibition (<6% growth inhibition)
Antimicrobial PotentialPromising results in related compounds
Synthesis EfficiencyHigh yield (>90%) and purity (>99%)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of 3-chloro-2-hydroxy-4-methoxybenzoic acid exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds synthesized from this acid have shown promising results as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis .

Case Study:
A study highlighted the synthesis of various derivatives based on this compound, demonstrating their efficacy against HeLa cells with IC50 values ranging from 0.69 to 11 µM, showcasing their potential as anticancer agents compared to standard treatments like doxorubicin .

Environmental Science

Biodegradation Studies:
The environmental impact and biodegradation pathways of this compound have been examined in anaerobic conditions. Research has shown that this compound can undergo reductive dechlorination by specific microbial strains, leading to less toxic byproducts. This process is crucial for bioremediation strategies aimed at detoxifying chlorinated aromatic compounds in contaminated environments .

Case Study:
In a notable study, the anaerobic degradation of chlorinated benzoates was investigated, revealing that microbial communities adapted to these compounds could efficiently transform them into less harmful substances. This highlights the potential for using such microorganisms in bioremediation efforts .

Material Science

Synthesis of Functional Materials:
this compound serves as a precursor for synthesizing various functional materials, including polymers and coatings with enhanced properties. Its chemical structure allows for modifications that can improve thermal stability and mechanical strength in composite materials.

Case Study:
The development of polymeric materials incorporating this compound has shown improved resistance to environmental degradation, making them suitable for applications in coatings and packaging .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Cl, 2-OH, 4-OCH₃ C₈H₇ClO₄ 202.60 High reactivity for synthesis; pharmacological intermediates
3-Chloro-4-hydroxybenzoic acid 3-Cl, 4-OH C₇H₅ClO₃ 172.57 Higher acidity due to adjacent Cl and OH groups; used in agrochemicals
5-Chloro-2,4-dimethoxybenzoic acid 5-Cl, 2-OCH₃, 4-OCH₃ C₉H₉ClO₄ 216.62 Enhanced lipophilicity; potential antiviral applications
3-Chloro-4-fluoro-2-hydroxybenzoic acid 3-Cl, 4-F, 2-OH C₇H₄ClFO₃ 190.56 Fluorine substitution improves metabolic stability; high-yield synthesis (91% yield)
4-Chlorobenzoic acid 4-Cl C₇H₅ClO₂ 156.57 Simple structure; solubility in alkaline solutions (1 g/25 mL 0.5 N NaOH)

Physicochemical Properties

  • Acidity : The presence of electron-withdrawing groups (Cl, OH) increases acidity. For example, 3-chloro-4-hydroxybenzoic acid (pKa ~2.5) is more acidic than this compound due to the absence of the electron-donating methoxy group .
  • Solubility : Methoxy groups enhance lipophilicity, making 5-chloro-2,4-dimethoxybenzoic acid less water-soluble than 4-chlorobenzoic acid, which dissolves readily in alkaline media .
  • Thermal Stability : Fluorinated derivatives like 3-chloro-4-fluoro-2-hydroxybenzoic acid exhibit higher thermal stability due to the strong C-F bond, which is advantageous in high-temperature reactions .

Preparation Methods

Direct Hydrolysis and Methylation of Chloro-Substituted Benzonitriles

A patented industrial method involves starting from o-chlorobenzonitrile, which undergoes hydrolysis and methylation steps to yield o-methoxybenzoic acid derivatives, which can be further functionalized to 3-chloro-2-hydroxy-4-methoxybenzoic acid analogs.

  • Step 1: Hydrolysis and Methylation
    In an autoclave, o-chlorobenzonitrile is reacted with 30% sodium methylate solution under nitrogen atmosphere at temperatures ranging from 80°C to 150°C and pressures between 0.2 to 1.4 MPa. The reaction proceeds for 2 to 4 hours until the starting material is consumed (<0.5% by HPLC).
    Subsequently, 30% liquid caustic soda is added dropwise, and the mixture is refluxed at 100°C for 2 to 8 hours to complete methylation and hydrolysis steps.

  • Step 2: Acidification and Isolation
    The reaction mixture is cooled below 50°C and acidified with hydrochloric acid to pH < 4, precipitating the product as white solids. Filtration, washing, and drying yield the o-methoxybenzoic acid derivative.

This method yields high purity products and is scalable for industrial production. The process is monitored by HPLC and can be optimized by adjusting temperature, pressure, and reaction time.

Multi-Step Synthetic Route via Chlorination, Hydrolysis, and Formylation

A synthetic route for related compounds such as 2-chloro-3-hydroxy-4-methoxybenzaldehyde, a close structural analog, can provide insights into preparation strategies for this compound:

  • Chlorination: Starting from 1-chloro-2,3-dimethoxybenzene, selective chlorination introduces the chloro substituent at the desired position.

  • Hydrolysis: The chlorinated intermediate undergoes hydrolysis to convert methoxy groups selectively to hydroxy groups.

  • Formylation: Introduction of an aldehyde group via formylation completes the synthesis of the aldehyde intermediate, which can be oxidized to the corresponding acid.

This sequence demonstrates the utility of selective functional group transformations and can be adapted for the preparation of this compound by oxidation of the aldehyde intermediate.

Nitration, Esterification, Reduction, Diazotization, and Hydrolysis (Related Methodology)

While this method is reported for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, it illustrates a generalizable approach for hydroxybenzoic acid derivatives:

  • Nitration: Introduction of a nitro group on a chlorinated benzoic acid derivative.

  • Esterification: Conversion to an ester to reduce solubility and facilitate purification.

  • Reduction: Reduction of the nitro group to an amine.

  • Diazotization and Hydrolysis: Conversion of the amine to hydroxy group via diazotization and hydrolysis.

Although this exact sequence is for a difluoro derivative, the principles can be applied to chloro-methoxy substituted benzoic acids to achieve selective hydroxy substitution.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield & Purity Notes
Hydrolysis & Methylation of o-Chlorobenzonitrile o-Chlorobenzonitrile Hydrolysis, methylation, acidification 80–150°C, 0.2–1.4 MPa, 2–8 h reflux High purity, scalable Industrially viable, monitored by HPLC
Chlorination-Hydrolysis-Formylation 1-Chloro-2,3-dimethoxybenzene Chlorination, hydrolysis, formylation Controlled temp, pressure, pH Optimized for high yield Useful for aldehyde intermediates, adaptable
Nitration-Esterification-Reduction-Diazotization Chlorinated benzoic acid derivative Nitration, esterification, reduction, diazotization, hydrolysis Variable, multi-step Up to 70% overall yield Demonstrates selective hydroxy substitution

Research Findings and Process Optimization

  • Reaction Monitoring: Use of HPLC, TLC, and NMR is critical for monitoring reaction progress, especially for hydrolysis and methylation steps to ensure complete conversion and minimize impurities.

  • Reaction Conditions: Elevated temperatures and controlled pressures improve reaction rates and yields in hydrolysis/methylation methods. Acidification pH control is essential for product precipitation and purity.

  • Yield Improvement: Adjusting equivalents of reagents such as sodium nitrite and sulfuric acid in diazotization steps can significantly improve yields, as demonstrated in related hydroxybenzoic acid syntheses.

  • Purification: Esterification reduces solubility of intermediates, facilitating isolation and purification, a strategy that can be adapted for methoxy-substituted benzoic acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-hydroxy-4-methoxybenzoic acid
Reactant of Route 2
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3-Chloro-2-hydroxy-4-methoxybenzoic acid

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